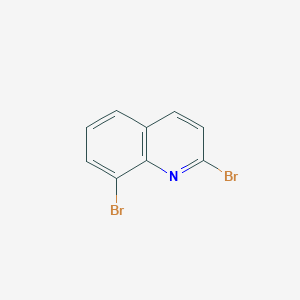

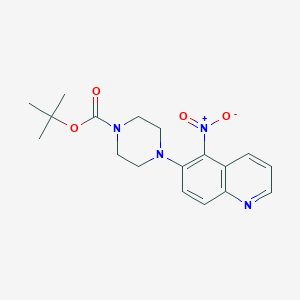

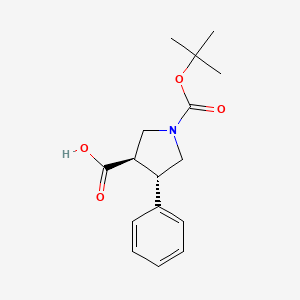

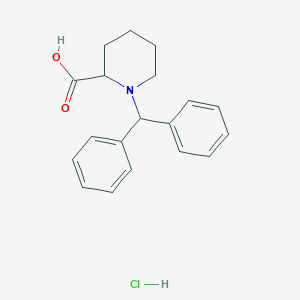

![molecular formula C10H6F3N5 B1372165 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile CAS No. 1019010-69-5](/img/structure/B1372165.png)

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

“5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile” is a pyridine heterocyclic organic compound . It is used as a pharmaceutical intermediate . The compound is composed of a trifluoromethylpyridin-2-yl group.

Synthesis Analysis

The synthesis of this compound involves the use of trifluoromethylpyridines (TFMP) and its derivatives . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of this compound are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride . This compound is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound's crystal structure has been a subject of study, revealing intricate details about its formation and interactions. Liu et al. (2013) examined the crystal structure of a related compound, providing insights into the molecule's spatial arrangement and its behavior in reactions with unsaturated carbonyl compounds (Liu et al., 2013).

Applications in Multi-Component Chemical Reactions

The compound has been found to play a critical role in multi-component chemical reactions, offering a pathway to create new and complex molecules. Elinson et al. (2018) described a multicomponent reaction process where the compound contributes to the efficient formation of substituted 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles, which hold promise for various biomedical applications (Elinson et al., 2018).

Electronic and Spectral Properties

The compound's electronic and spectral properties have been studied, highlighting its potential in various scientific applications. For instance, an unnamed study in 2022 explored how the compound interacts with fullerene molecules, delving into its electronic spectra, active sites, biological activities, and more. The findings suggest the compound's potential antiarthritic properties and its enhanced spectral properties when interacting with fullerene (Unnamed, 2022).

Structural and Docking Studies

Comprehensive studies have been conducted to understand the compound's structural properties and its interaction with other molecules. Kumar et al. (2020) undertook spectroscopic and structural investigations of a derivative, employing a range of experimental and computational methods to unravel its binding modes and pharmaceutical importance (Kumar et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a -cf3 group have been known to exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Mode of Action

The mode of action of 5-Amino-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with its targets, resulting in changes that enhance its efficacy. The trifluoromethyl (-CF3) group attached to the compound plays a significant role in these interactions .

Biochemical Pathways

It’s worth noting that compounds with a -cf3 group have been associated with the inhibition of certain enzymes, which could potentially affect various biochemical pathways .

Pharmacokinetics

Compounds with a -cf3 group have been known to exhibit favorable pharmacokinetic parameters .

Result of Action

The presence of the -cf3 group in the compound could potentially enhance its efficacy by improving its interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carbonitrile. For instance, the presence of a -CF3 group in the compound could potentially enhance its stability . .

Eigenschaften

IUPAC Name |

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N5/c11-10(12,13)7-2-1-3-16-9(7)18-8(15)6(4-14)5-17-18/h1-3,5H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZZYBJUXJKBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

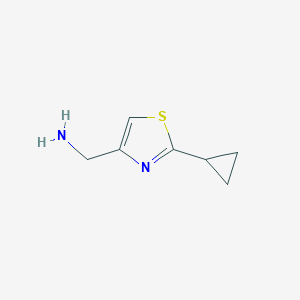

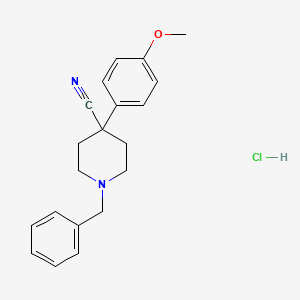

![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)